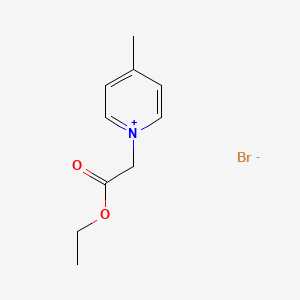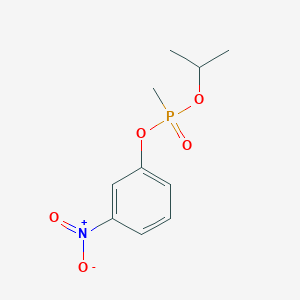
6-Ethyl-3-fluoro-4H-quinolizin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Ethyl-3-fluoro-4H-quinolizin-4-one is a heterocyclic compound that belongs to the quinolizinone family.
Méthodes De Préparation
The synthesis of 6-Ethyl-3-fluoro-4H-quinolizin-4-one can be achieved through a tandem Horner–Wadsworth–Emmons olefination/cyclisation method. This method allows for the facile access to substituted 4H-quinolizin-4-ones encoded with a range of functional groups . The reaction conditions typically involve the use of phosphonate reagents and aldehydes under basic conditions, followed by cyclisation to form the quinolizinone core.
Analyse Des Réactions Chimiques
6-Ethyl-3-fluoro-4H-quinolizin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolizinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolizinone derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are functionalized quinolizinone derivatives with potential biological activity .
Applications De Recherche Scientifique
6-Ethyl-3-fluoro-4H-quinolizin-4-one has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Ethyl-3-fluoro-4H-quinolizin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind effectively to these targets, leading to inhibition or modulation of their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction .
Comparaison Avec Des Composés Similaires
6-Ethyl-3-fluoro-4H-quinolizin-4-one can be compared with other similar compounds, such as:
4H-Quinolizin-4-one: The parent compound without the ethyl and fluoro substituents.
6-Ethyl-4H-quinolizin-4-one: A similar compound without the fluoro substituent.
3-Fluoro-4H-quinolizin-4-one: A similar compound without the ethyl substituent.
The uniqueness of this compound lies in its combined ethyl and fluoro substituents, which confer distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
Numéro CAS |
64194-06-5 |
|---|---|
Formule moléculaire |
C11H10FNO |
Poids moléculaire |
191.20 g/mol |
Nom IUPAC |
6-ethyl-3-fluoroquinolizin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-2-8-4-3-5-9-6-7-10(12)11(14)13(8)9/h3-7H,2H2,1H3 |
Clé InChI |
RDJFEMPONPZQEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC2=CC=C(C(=O)N21)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)

![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)








